
Application Notes and Protocols for Dansyl-Tyr-
Val-Gly Fluorescence Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dansyl-tyr-val-gly

Cat. No.: B048499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed protocol for the measurement of protease activity using the

fluorogenic substrate, Dansyl-Tyr-Val-Gly. The dansyl group, a well-established fluorescent

probe, allows for sensitive detection of peptide cleavage. When the peptide is cleaved by a

suitable protease, the local environment of the dansyl fluorophore is altered, leading to a

measurable change in its fluorescence properties. This assay is particularly useful for

screening protease inhibitors and for studying enzyme kinetics.

α-Chymotrypsin, a serine protease, is known to selectively cleave peptide bonds at the C-

terminus of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2]

Therefore, Dansyl-Tyr-Val-Gly serves as an excellent substrate for measuring chymotrypsin

activity. The cleavage of the peptide bond between Tyrosine and Valine is expected to cause a

change in the fluorescence signal of the dansyl group, which can be monitored over time to

determine the rate of the enzymatic reaction.

Principle of the Assay
The fluorescence of the dansyl group is highly sensitive to its local environment. In the intact

Dansyl-Tyr-Val-Gly peptide, the dansyl moiety is in a specific chemical environment. Upon

enzymatic cleavage of the Tyr-Val bond by a protease like chymotrypsin, the dansyl-tyrosine

fragment is released. This separation alters the microenvironment of the dansyl group, resulting
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in a change in fluorescence intensity. This change, typically an increase in fluorescence, is

directly proportional to the amount of substrate cleaved and thus to the enzyme's activity.[3]

The reaction can be monitored in real-time using a fluorescence spectrophotometer or a

microplate reader.

Materials and Reagents
Reagent/Material Supplier Catalog Number

Dansyl-Tyr-Val-Gly Major Supplier (Specify)

α-Chymotrypsin (bovine

pancreas)
Sigma-Aldrich C4129

Tris-HCl Major Supplier (Specify)

Calcium Chloride (CaCl2) Major Supplier (Specify)

Dimethyl Sulfoxide (DMSO) Major Supplier (Specify)

96-well black microplates Major Supplier (Specify)

Fluorescence microplate

reader
(Specify) (Specify)

Experimental Protocols
Reagent Preparation

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 25°C.[2] Prepare a stock solution of

1 M Tris-HCl, pH 7.8, and a 1 M CaCl₂ stock solution. For 100 mL of assay buffer, mix 5 mL

of 1 M Tris-HCl, 1 mL of 1 M CaCl₂, and bring the volume to 100 mL with deionized water.

Adjust the pH to 7.8 if necessary.

Substrate Stock Solution: Prepare a 10 mM stock solution of Dansyl-Tyr-Val-Gly in DMSO.

Store aliquots at -20°C.

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl

with 2 mM CaCl₂.[2] Aliquot and store at -20°C. Immediately before use, dilute the stock

solution to the desired working concentration in assay buffer.
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Fluorescence Measurement Protocol
Prepare Substrate Working Solution: Dilute the 10 mM Dansyl-Tyr-Val-Gly stock solution in

assay buffer to the desired final concentrations (e.g., for a concentration range of 1-100 µM).

Set up the Assay Plate:

Add 50 µL of the substrate working solution to the wells of a 96-well black microplate.

Include wells for a blank (substrate solution without enzyme) and a positive control

(substrate with a known concentration of active enzyme).

Initiate the Reaction: Add 50 µL of the diluted α-chymotrypsin solution to each well to initiate

the enzymatic reaction. The final volume in each well will be 100 µL.

Fluorescence Measurement:

Immediately place the microplate in a fluorescence microplate reader pre-set to the

appropriate temperature (e.g., 25°C or 37°C).

Set the excitation wavelength to approximately 340 nm and the emission wavelength to

approximately 520 nm. These wavelengths may need to be optimized for the specific

instrument and assay conditions.

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total

duration of 30-60 minutes.

Data Presentation
The following table represents hypothetical data from a chymotrypsin activity assay using

Dansyl-Tyr-Val-Gly. The fluorescence intensity is measured over time at different substrate

concentrations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b048499?utm_src=pdf-body
https://www.benchchem.com/product/b048499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time (minutes)

Fluorescence
Intensity (RFU)
at 10 µM
Substrate

Fluorescence
Intensity (RFU)
at 25 µM
Substrate

Fluorescence
Intensity (RFU)
at 50 µM
Substrate

Fluorescence
Intensity (RFU)
at 100 µM
Substrate

0 150 155 160 165

5 250 300 350 400

10 350 445 540 635

15 450 590 730 870

20 550 735 920 1105

25 650 880 1110 1340

30 750 1025 1300 1575

Data Analysis
Calculate the initial reaction velocity (V₀): For each substrate concentration, plot

fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this

curve.

Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate

concentrations. This data can be fitted to the Michaelis-Menten equation to determine the

Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Mandatory Visualizations
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Caption: Experimental workflow for the Dansyl-Tyr-Val-Gly fluorescence measurement assay.
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Caption: Enzymatic cleavage of Dansyl-Tyr-Val-Gly leading to a change in fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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